methyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-amido]benzoate
Description
Methyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-amido]benzoate is a synthetic organic compound featuring a pyrrole-2-amido core substituted with a 4-fluorophenyl group at the 4-position. This compound is structurally distinct due to its pyrrole ring, which contrasts with quinoline or pyrazolo-pyrimidine scaffolds in related analogs.
Properties
IUPAC Name |
methyl 4-[[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3/c1-25-19(24)13-4-8-16(9-5-13)22-18(23)17-10-14(11-21-17)12-2-6-15(20)7-3-12/h2-11,21H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PODKVKFWZWVFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-amido]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Formation of the Carboxamido Linkage: The carboxamido linkage can be formed by reacting the pyrrole derivative with an appropriate carboxylic acid derivative under amide coupling conditions.
Esterification: The final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-(4-fluorophenyl)-1H-pyrrole-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, while the pyrrole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Cancer Treatment
Methyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-amido]benzoate has been identified as a potential inhibitor of the eukaryotic translation initiation factor 4E (eIF4E), which plays a crucial role in cancer cell proliferation. Inhibitors of eIF4E are being explored for their ability to suppress tumor growth and improve the efficacy of existing chemotherapy agents .
Case Study:
A study demonstrated that compounds structurally related to this compound exhibited significant anti-cancer activity in vitro against various cancer cell lines, indicating its potential as a therapeutic agent .
Antibiotic Adjuvants
Research has shown that derivatives of this compound can enhance the effectiveness of antibiotics against resistant bacterial strains. The compound's ability to inhibit specific bacterial enzymes makes it a valuable candidate for use as an antibiotic adjuvant, particularly against Gram-negative pathogens .
Data Table: Efficacy of this compound as an Antibiotic Adjuvant
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Combination with Antibiotic | Result |
|---|---|---|---|
| Escherichia coli | 8 µg/mL | Amoxicillin | Synergistic effect |
| Klebsiella pneumoniae | 16 µg/mL | Ciprofloxacin | Enhanced activity |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its pharmacological properties. Modifications in the pyrrole and benzoate moieties have been systematically studied to enhance potency and selectivity against target enzymes involved in cancer progression and bacterial resistance .
Case Study:
A comprehensive SAR analysis revealed that substituting different functional groups on the pyrrole ring significantly altered the compound's binding affinity to eIF4E, leading to the identification of more potent analogs with improved therapeutic profiles .
Synthetic Applications
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds with potential biological activities.
Data Table: Synthetic Transformations Involving this compound
| Reaction Type | Conditions | Product |
|---|---|---|
| Amidation | DMF, 80°C | Amide derivatives |
| Suzuki Coupling | Pd catalyst, base | Biaryl compounds |
| Alkylation | Alkyl halide, base | Alkylated products |
Mechanism of Action
The mechanism of action of methyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-amido]benzoate involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
The compound is compared below with structurally related analogs from the evidence, focusing on core scaffolds, substituents, and physicochemical properties.
Structural Comparison
Key Observations :
- Core Scaffold: The target’s pyrrole-2-amido differs from C4’s quinoline and the pyrazolo-pyrimidine cores in Examples 53 and 60.
- Substituents : All compounds share fluorophenyl groups, which improve metabolic stability and binding affinity in medicinal chemistry contexts . The target’s benzoate ester contrasts with C4’s piperazine linker, which introduces basicity and solubility in acidic environments.
- Functional Groups : The ester in the target and C4 increases lipophilicity compared to carboxylic acid derivatives (e.g., B28/B29 in ). Examples 53 and 60 incorporate sulfonamide/benzamide groups, which may enhance hydrogen bonding and solubility.
Physicochemical Properties
Analysis :
Biological Activity
Methyl 4-[4-(4-fluorophenyl)-1H-pyrrole-2-amido]benzoate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as insights from relevant case studies and research findings.
Chemical Structure and Synthesis
The compound belongs to a class of pyrrole derivatives, characterized by the presence of a fluorophenyl group and an amido linkage. The synthetic route typically involves several steps:
- Formation of the Pyrrole Ring : Achieved through the Paal-Knorr synthesis.
- Introduction of the Fluorophenyl Group : Typically via a Suzuki-Miyaura coupling reaction.
- Formation of the Carboxamido Linkage : Through amide coupling conditions.
- Esterification : The final step involves converting the carboxylic acid to an ester form.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A notable study investigated its efficacy against various bacterial strains, demonstrating that it possesses inhibitory effects comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values ranged from 0.005 mg/mL to 0.025 mg/mL against both Gram-positive and Gram-negative bacteria, indicating strong antibacterial potential .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.005 |
| Escherichia coli | 0.010 |
| Pseudomonas aeruginosa | 0.025 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and proliferation .
A research study highlighted that when tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, this compound exhibited IC50 values of 12 µM and 15 µM, respectively, indicating potent cytotoxicity against these cancer cells.
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A recent investigation assessed the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it could serve as a promising candidate for developing new antibacterial agents, especially in light of rising antibiotic resistance .
- Study on Cancer Cell Lines : Another study focused on understanding the molecular mechanisms underlying its anticancer effects. The results suggested that the compound activates caspase pathways leading to programmed cell death in cancer cells, providing a potential therapeutic avenue for cancer treatment .
- Comparative Analysis with Similar Compounds : When compared to other pyrrole derivatives, this compound demonstrated superior biological activity profiles, particularly in terms of selectivity towards cancer cells while maintaining lower toxicity towards normal cells .
Q & A
Q. Basic
- H/C NMR : Identify aromatic protons (δ 6.8–8.0 ppm) and carbonyl groups (δ 165–170 ppm). For example, the methyl ester appears as a singlet at δ 3.8–4.0 ppm .
- LCMS/HPLC : Verify molecular weight (e.g., M+1 = 355.1) and purity (>95%) .
- FT-IR : Confirm amide (1650–1680 cm) and ester (1720–1740 cm) functional groups .
How can discrepancies in NMR data for derivatives be resolved?
Q. Advanced
- Solvent effects : Use DMSO-d to enhance solubility of polar intermediates, resolving overlapping signals .
- 2D NMR : Employ H-H COSY and HSQC to assign proton-proton correlations and quaternary carbons in complex aromatic systems .
- Dynamic NMR : Analyze temperature-dependent shifts to detect rotameric forms of the amide bond .
What biological targets are suggested by the compound’s structural features?
Q. Basic
- Kinase inhibition : The pyrrole-amide scaffold resembles ATP-competitive kinase inhibitors (e.g., JAK/STAT inhibitors) .
- GPCR modulation : Fluorophenyl groups may target serotonin or dopamine receptors due to lipophilic interactions .
- Anticancer activity : Similar compounds show IC values <10 μM in cell viability assays .
What computational methods predict binding affinity to protein targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 4EOT for kinases) to model interactions with the pyrrole core and fluorophenyl moiety .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS) .
- QSAR models : Train on pyrrole derivatives with known IC data to predict bioactivity .
How do solubility properties impact in vitro assays?
Q. Basic
- Stock preparation : Dissolve in DMSO (20–50 mM) and dilute in assay buffers (e.g., PBS) with <1% DMSO to avoid cytotoxicity .
- LogP estimation : Predicted LogP ~3.2 (via ChemDraw) suggests moderate membrane permeability .
How to design structure-activity relationship (SAR) studies for derivatives?
Q. Advanced
- Substituent variation : Modify the fluorophenyl group (e.g., chloro, methoxy) or replace the methyl ester with ethyl/tert-butyl to assess steric/electronic effects .
- Bioisosteric replacement : Substitute the pyrrole ring with indole or imidazole to evaluate scaffold flexibility .
- In vitro testing : Screen derivatives against kinase panels (e.g., Eurofins KinaseProfiler) and cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves .
What safety precautions are required for handling this compound?
Q. Basic
- PPE : Use nitrile gloves, goggles, and lab coats.
- Ventilation : Work in a fume hood due to potential dust/volatile byproducts .
- Waste disposal : Neutralize acidic/basic residues before aqueous disposal .
How to address low reproducibility in biological assays?
Q. Advanced
- Batch consistency : Validate compound purity (HPLC) and confirm identity (HRMS) for each experiment .
- Assay controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls .
- Statistical rigor : Use triplicate measurements and ANOVA to assess significance (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
